cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride
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Overview
Description
cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride: is a chemical compound with the molecular formula C6H11NO3 It is a derivative of cyclobutanecarboxylic acid and features a cyclobutane ring with an amino group and a hydroxymethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride typically involves the stereospecific synthesis from 3-oxabicyclo[3.1.1]heptan-2-one-1-carboxylic acid . The reaction conditions often include the use of specific catalysts and solvents to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of cyclobutanecarboxylic acid derivatives.
Reduction: Formation of cyclobutanamine derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
cis-3-Hydroxy-3-Methylcyclobutanecarboxylic acid: Similar structure but with a methyl group instead of an amino group.
Cyclobutanecarboxylic acid, 3-(methylamino)-, 1-methylethyl ester: Another derivative of cyclobutanecarboxylic acid with different substituents.
Uniqueness: cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H12ClNO3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-6(5(9)10)1-4(2-6)3-8;/h4,8H,1-3,7H2,(H,9,10);1H |
InChI Key |
SBEQUKZKPGRUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CO.Cl |
Origin of Product |
United States |
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